(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid is a compound that combines the properties of both (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid typically involves the reaction of (3,3-Dimethylcyclohexen-1-yl)methanol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (3,3-Dimethylcyclohexen-1-yl)methanol moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylcyclohexen-1-yl)methanol: Shares the same alcohol moiety but lacks the methanesulfonic acid group.
Methanesulfonic acid: A strong acid commonly used in organic synthesis and industrial applications.
Uniqueness
The combination of (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid in a single compound provides unique properties, such as enhanced reactivity and the ability to participate in a broader range of chemical reactions. This makes it a valuable compound for both research and industrial applications .
Properties
CAS No. |
111931-28-3 |
---|---|
Molecular Formula |
C10H20O4S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
(3,3-dimethylcyclohexen-1-yl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H16O.CH4O3S/c1-9(2)5-3-4-8(6-9)7-10;1-5(2,3)4/h6,10H,3-5,7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
FPYPTBBTMDHQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C1)CO)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.